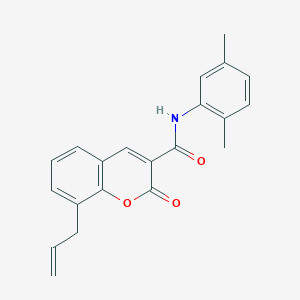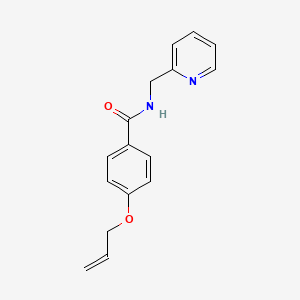![molecular formula C15H23NO4S B5533752 2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5533752.png)
2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a formamido group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, introduction of the formamido group, and the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the formamido group.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the formamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the formamido group can produce amine derivatives.
Scientific Research Applications
2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring and formamido group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL: A simpler furan derivative with similar structural features.
4-(METHYLSULFANYL)BUTANOIC ACID: A compound with a similar butanoic acid moiety.
FORMAMIDO-FURAN DERIVATIVES: Compounds with similar formamido and furan groups.
Uniqueness
2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-9(2)7-11-8-12(10(3)20-11)14(17)16-13(15(18)19)5-6-21-4/h8-9,13H,5-7H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGRQIYSOKNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one](/img/structure/B5533675.png)
![2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5533683.png)


![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)
![3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5533718.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5533721.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)
![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)
![4-Amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5533761.png)
![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)
![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
